Benzene;cyclohexane;molybdenum

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

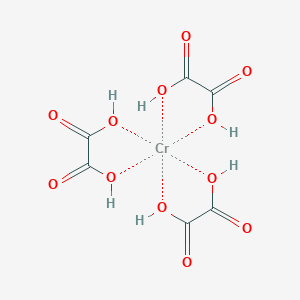

Benzene, cyclohexane, and molybdenum are three important compounds that have been extensively studied in scientific research. Benzene is a colorless, highly flammable liquid that is widely used in the chemical industry as a solvent and a starting material for the production of various chemicals. Cyclohexane is a cyclic hydrocarbon that is used as a solvent and a starting material for the production of nylon and other polymers. Molybdenum is a transition metal that is used in various industrial applications, including the production of steel and the manufacture of catalysts.

Wirkmechanismus

The mechanism of action of benzene, cyclohexane, and molybdenum varies depending on their specific properties and applications. Benzene, for example, is known to interact with DNA and other cellular components, leading to mutations and other genetic damage. Cyclohexane, on the other hand, is a relatively inert compound that is not known to have any significant biological effects. Molybdenum, however, is known to play a critical role in various biological processes, including nitrogen fixation and the metabolism of sulfur-containing amino acids.

Biochemische Und Physiologische Effekte

Benzene, cyclohexane, and molybdenum can have various biochemical and physiological effects depending on their specific properties and applications. Benzene, for example, is known to have toxic effects on the bone marrow and other blood-forming tissues, leading to anemia, leukemia, and other blood disorders. Cyclohexane, on the other hand, is relatively non-toxic and is not known to have any significant physiological effects. Molybdenum, however, is an essential trace element that is required for various biological processes, including the metabolism of certain amino acids and the detoxification of various compounds.

Vorteile Und Einschränkungen Für Laborexperimente

Benzene, cyclohexane, and molybdenum have various advantages and limitations for lab experiments depending on their specific properties and applications. Benzene, for example, is a highly versatile solvent that can be used in a wide range of chemical reactions and analytical techniques. However, its toxic properties and health risks make it a challenging compound to work with in the laboratory. Cyclohexane, on the other hand, is a relatively inert compound that is easy to handle and has a low toxicity. However, its low reactivity can limit its usefulness in certain types of experiments. Molybdenum, however, is a highly reactive element that can be used in various catalytic and electrochemical reactions. However, its high cost and limited availability can make it a challenging compound to work with in the laboratory.

Zukünftige Richtungen

There are many future directions for research on benzene, cyclohexane, and molybdenum. One area of research could focus on the development of new synthesis methods for these compounds that are more efficient and environmentally friendly. Another area of research could focus on the biological effects of these compounds and their potential use in medicine and other applications. Finally, research could focus on the development of new applications for these compounds in various industrial and technological fields.

Synthesemethoden

Benzene can be synthesized from various starting materials, including toluene, naphthalene, and petroleum. One common method for benzene synthesis is the catalytic reforming of naphtha, which involves the use of a catalyst to convert the hydrocarbons in naphtha into benzene and other aromatic compounds. Cyclohexane can be synthesized from benzene through a process called hydrogenation, which involves the addition of hydrogen gas to the benzene ring. Molybdenum can be obtained from various molybdenum ores through a series of chemical and physical processes, including roasting, leaching, and precipitation.

Wissenschaftliche Forschungsanwendungen

Benzene, cyclohexane, and molybdenum have been extensively studied in scientific research for their various properties and applications. Benzene, for example, has been shown to have carcinogenic properties and is associated with various health risks, including leukemia and other blood disorders. Cyclohexane has been studied for its role as a solvent and its potential use in the production of various polymers. Molybdenum has been studied for its catalytic properties and its role in various industrial applications, including the production of steel.

Eigenschaften

CAS-Nummer |

12129-68-9 |

|---|---|

Produktname |

Benzene;cyclohexane;molybdenum |

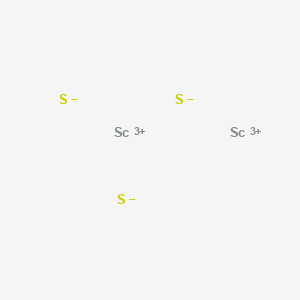

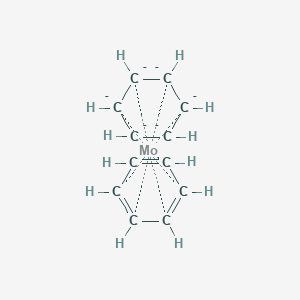

Molekularformel |

C12H12Mo-6 |

Molekulargewicht |

252.2 g/mol |

IUPAC-Name |

benzene;molybdenum |

InChI |

InChI=1S/2C6H6.Mo/c2*1-2-4-6-5-3-1;/h2*1-6H; |

InChI-Schlüssel |

AGXITGYLYFVKNP-UHFFFAOYSA-N |

SMILES |

C1=CC=CC=C1.C1=CC=CC=C1.[Mo] |

Kanonische SMILES |

[CH-]1[CH-][CH-][CH-][CH-][CH-]1.C1=CC=CC=C1.[Mo] |

Synonyme |

Molybdenum,bis(eta-benzene)- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)